

Aderbasib INCB7839 versus MEDI3622

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Aderbasib

CAS No.: 791828-58-5

Cat. No.: S547911

Get Quote

Compound Comparison at a Glance

The table below summarizes the key characteristics of **Aderbasib** (INCB7839) and MEDI3622 based on the search results.

Attribute	Aderbasib (INCB7839)	MEDI3622
Drug Type	Small molecule inhibitor [1]	Monoclonal antibody [1] [2]
Primary Target(s)	Dual inhibitor of ADAM10 and ADAM17 [1]	Selective inhibitor of ADAM17 [1]
Key Mechanism	Inhibits the proteolytic activity of ADAM10/17, preventing substrate shedding [1].	Binds to ADAM17, potentially inhibiting its sheddase activity [2].
Selectivity	Less selective; inhibits both ADAM10 and ADAM17 [1].	Highly selective for ADAM17 over other MMPs and ADAMs (e.g., IC50 for ADAM17: 0.0031 nM) [1].
Reported Efficacy	In preclinical models, increased NK cell activity and enhanced efficacy of rituximab [1].	In preclinical NSCLC models, potentially inhibited IR-induced VEGF release and enhanced radiotherapy response [2].

Attribute	Aderbasib (INCB7839)	MEDI3622
Clinical Status	Has entered clinical trials (e.g., with rituximab for diffuse large B-cell lymphoma) [1]. Note: Clinical data is from around 2018.	Research is in the preclinical stage as of the available literature (2021) [2].

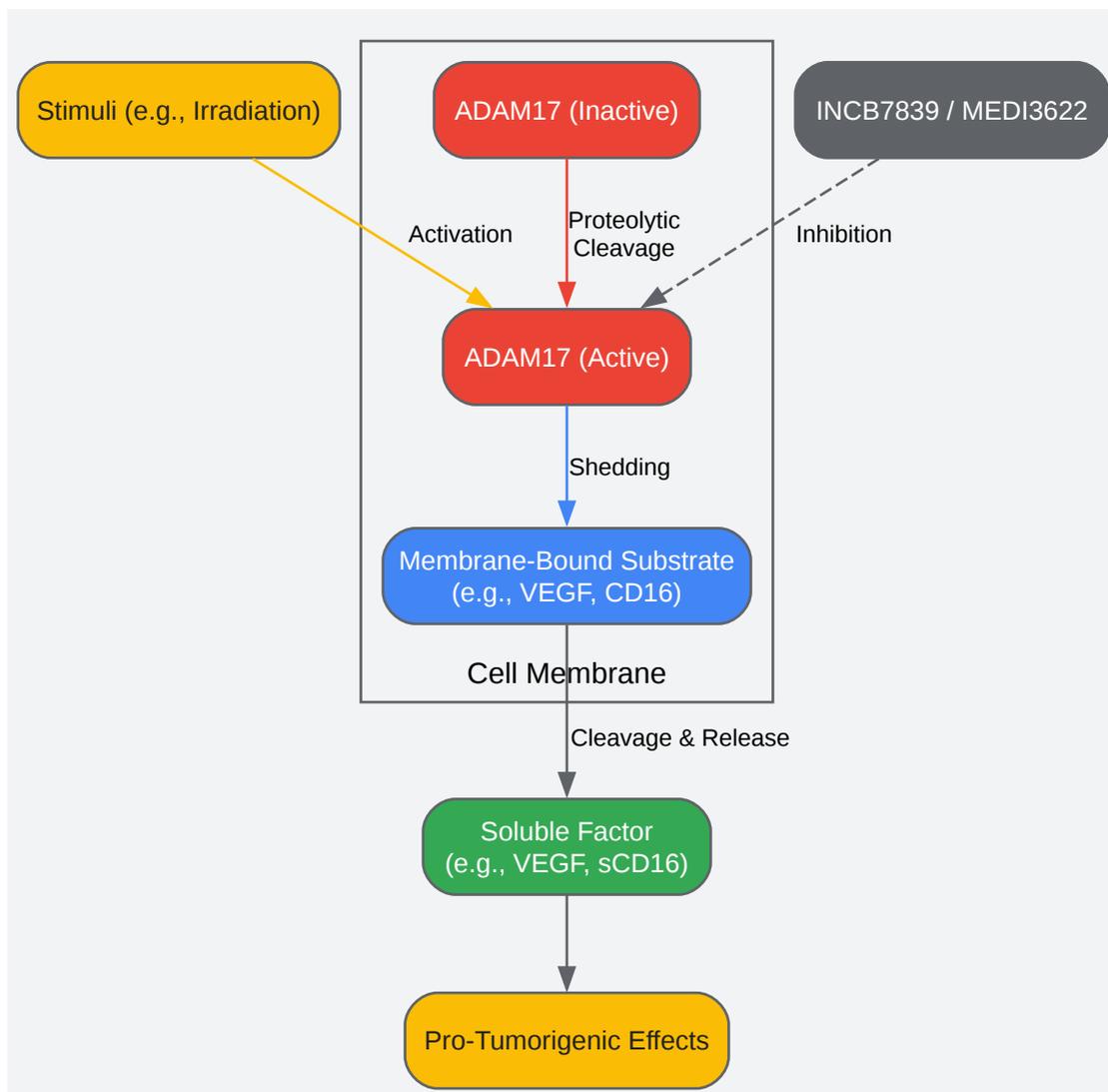
Experimental Insights

Here are details on key experiments and methodologies cited for each compound.

- **For MEDI3622 (Preclinical):** A 2021 study demonstrated its mechanism and efficacy in non-small cell lung cancer (NSCLC) models combined with radiotherapy (IR) [2].
 - **Protocol:** NSCLC cell lines (A549, H358) were pretreated with MEDI3622 (200 nmol/L) or an IgG1 control for 1 hour before irradiation [2].
 - **Key Measurements:** ADAM17 activity was measured using a fluorescent activity kit. VEGF release was quantified by ELISA. Endothelial cell migration was assessed via transwell assays. *In vivo* efficacy was tested in murine orthotopic NSCLC models treated with MEDI3622 and image-guided radiotherapy [2].
 - **Findings:** IR increased tumor cell ADAM17 activity and VEGF release. MEDI3622 blocked this IR-induced VEGF release, disrupting endothelial cell migration and leading to reduced tumor growth and vascular density after combined treatment [2].
- **For INCB7839 (Clinical Trial):** A 2017 review cited its investigation in a clinical trial setting [1].
 - **Trial Context:** It was evaluated in combination with rituximab for patients with diffuse large B-cell non-Hodgkin lymphoma [1].
 - **Rationale:** The combination is based on a mechanism where INCB7839 inhibits ADAM17-mediated shedding of CD16 from Natural Killer (NK) cells. This preservation of CD16 enhances NK cell function and the antibody-dependent cellular cytotoxicity (ADCC) of rituximab [1].

ADAM17 as a Therapeutic Target

The following diagram illustrates the role of ADAM17 in cancer progression and how these inhibitors work, integrating the mechanisms described for both INCB7839 and MEDI3622 [1] [3] [2].



[Click to download full resolution via product page](#)

Interpretation and Considerations

- **Mechanistic Differences are Key:** The choice between a small molecule like INCB7839 and a selective antibody like MEDI3622 involves a trade-off. INCB7839's dual inhibition might have broader effects but also a higher risk of side effects, whereas MEDI3622's high selectivity could offer a better safety profile [1].
- **Data Timeliness is a Factor:** The most concrete clinical data for INCB7839 is from several years ago. Its current development status is unclear, and the field may have advanced. MEDI3622 data is more recent but remains preclinical [1] [2].
- **Explore Related Targets:** The effectiveness of INCB7839 is partly attributed to its action on **ADAM10** [1]. A thorough comparison might also involve investigating other selective ADAM10

inhibitors.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Recent Advances in ADAM17 Research: A Promising Target ... [pmc.ncbi.nlm.nih.gov]
2. The ADAM17-directed Inhibitory Antibody MEDI3622 ... [pmc.ncbi.nlm.nih.gov]
3. Immunomodulatory role of metalloproteinase ADAM17 in ... [frontiersin.org]

To cite this document: Smolecule. [Aderbasib INCB7839 versus MEDI3622]. Smolecule, [2026].

[Online PDF]. Available at: [<https://www.smolecule.com/products/b547911#aderbasib-incb7839-versus-medi3622>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com